Bis(cyclohexylammonium) 2-cyanoethyl phosphate
CAS No.: 62654-09-5
Cat. No.: VC18430505
Molecular Formula: C15H32N3O4P
Molecular Weight: 349.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62654-09-5 |
|---|---|
| Molecular Formula | C15H32N3O4P |
| Molecular Weight | 349.41 g/mol |
| IUPAC Name | 2-cyanoethyl dihydrogen phosphate;cyclohexanamine |
| Standard InChI | InChI=1S/2C6H13N.C3H6NO4P/c2*7-6-4-2-1-3-5-6;4-2-1-3-8-9(5,6)7/h2*6H,1-5,7H2;1,3H2,(H2,5,6,7) |
| Standard InChI Key | QSDZRMXWHBMBOP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC(CC1)N.C1CCC(CC1)N.C(COP(=O)(O)O)C#N |
Introduction
Bis(cyclohexylammonium) 2-cyanoethyl phosphate is a specialized organophosphate compound with the molecular formula and a molecular weight of approximately 349.41 g/mol . It consists of two cyclohexylammonium ions paired with a 2-cyanoethyl phosphate group, classifying it as an ester of phosphoric acid. Organophosphates such as this compound are widely studied for their biochemical and pharmacological relevance, including potential applications in drug development and biological systems.
Spectroscopic Characterization
The compound can be characterized using:
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Nuclear Magnetic Resonance (NMR): Provides insights into the chemical environment of protons and carbons.
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Infrared (IR) Spectroscopy: Identifies functional groups like phosphate and cyano groups through characteristic absorption bands.
General Synthetic Route
The synthesis of bis(cyclohexylammonium) 2-cyanoethyl phosphate typically involves:
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Reacting phosphoric acid derivatives with cyanoethyl compounds.
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Introducing cyclohexylamine to form the bis(cyclohexylammonium) salt.
Reaction Conditions
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Temperature: Controlled to optimize yield.
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Solvent Choice: Polar solvents such as ethanol or water are commonly used.
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Reaction Time: Adjusted based on desired purity and yield.
Biochemical Applications
Bis(cyclohexylammonium) 2-cyanoethyl phosphate has potential applications in:
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Drug Development: The phosphate group can mimic natural phosphates, allowing the compound to interact with biological pathways.
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Enzyme Studies: It may serve as a substrate or inhibitor in enzymatic reactions involving phosphates.
Chemical Reactivity
The compound’s reactivity stems from its cyanoethyl group, which can participate in nucleophilic substitution or addition reactions, making it valuable for synthetic chemistry applications.
Research Outlook
While the compound has been characterized structurally and chemically, further studies are required to:
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Explore its biological activity in detail.
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Investigate its pharmacokinetics and pharmacodynamics.
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Assess its potential toxicity and environmental impact.
Bis(cyclohexylammonium) 2-cyanoethyl phosphate represents a promising molecule for interdisciplinary research across biochemistry, pharmacology, and synthetic chemistry domains .
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